![molecular formula C20H15ClN4 B6525975 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine CAS No. 1016491-24-9](/img/structure/B6525975.png)
4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine
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Overview
Description
4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the quinazoline core.
Attachment of the Pyridin-2-ylmethyl Group: This is usually done via a nucleophilic substitution reaction, where the pyridin-2-ylmethyl group is attached to the nitrogen atom of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine derivatives: Compounds with similar structures but different substituents on the quinazoline or pyridine rings.
Other Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine is a member of the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and data tables.
The compound's molecular characteristics are essential for understanding its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H15ClN4 |
Molecular Weight | 344.79 g/mol |
LogP | 4.1915 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 51.057 Ų |
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a range of biological activities. The specific compound has been evaluated for:
- Anticancer Activity : Various studies have demonstrated that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines.
- Antimicrobial Properties : Quinazolines have been reported to possess antibacterial and antifungal activities. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes.
- Neuroprotective Effects : Some quinazoline derivatives act as noncompetitive antagonists of NMDA receptors, which are implicated in neurodegenerative diseases. This mechanism may provide neuroprotective benefits.
Anticancer Activity
In a study assessing the cytotoxic effects of various quinazoline derivatives, it was found that compounds similar to This compound exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values around 10 μM . This suggests that modifications on the quinazoline scaffold can enhance anticancer properties.
Antimicrobial Activity
A recent evaluation focused on the antimicrobial properties of quinazoline derivatives showed that compounds structurally related to our target compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli . The results indicated that the presence of a chlorophenyl group significantly contributes to antimicrobial potency.
Neuroprotective Effects
Research published in Molecular Pharmacology highlighted that certain quinazoline derivatives selectively inhibit NMDA receptor subtypes, potentially offering therapeutic avenues for conditions like Alzheimer's disease . The compound's ability to modulate neurotransmitter systems could provide insights into its neuroprotective capabilities.
Summary of Biological Activities
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-10-8-14(9-11-15)19-17-6-1-2-7-18(17)24-20(25-19)23-13-16-5-3-4-12-22-16/h1-12H,13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUNYVPYDRVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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